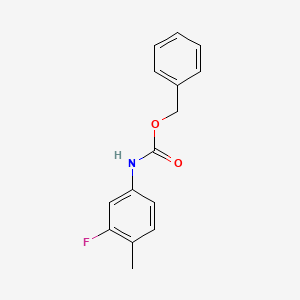
(6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. The presence of both a boronic acid group and a nitrile group in its structure makes it a versatile reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the palladium-catalyzed borylation of 6-(2-Cyanopropan-2-yl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Like hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Phenols: Resulting from oxidation reactions.
Amides: Produced from nucleophilic substitution of the nitrile group.
Wissenschaftliche Forschungsanwendungen
(6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of advanced materials and polymers through its incorporation into various chemical processes.
Wirkmechanismus
The mechanism of action of (6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl or alkenyl product and regenerate the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinylboronic Acid: Another boronic acid derivative used in similar coupling reactions.
4-Pyridinylboronic Acid: Also used in Suzuki-Miyaura coupling but with different regioselectivity.
2-Cyanopropan-2-ylboronic Acid: Lacks the pyridine ring but has similar reactivity.
Uniqueness
(6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid is unique due to the presence of both a nitrile group and a pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This dual functionality allows for more diverse applications and transformations compared to simpler boronic acids.
Eigenschaften
Molekularformel |
C9H11BN2O2 |
|---|---|
Molekulargewicht |
190.01 g/mol |
IUPAC-Name |
[6-(2-cyanopropan-2-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-9(2,6-11)8-4-3-7(5-12-8)10(13)14/h3-5,13-14H,1-2H3 |
InChI-Schlüssel |
JNYQEKQLWIEOSI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1)C(C)(C)C#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Piperazine,1-(1h-indol-7-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B8493984.png)








![2-Trifluoromethylbicyclo[2,2,1]hepta-5-ene-2-carboxylic acid](/img/structure/B8494051.png)
![tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate](/img/structure/B8494057.png)
![(3,5-dichlorophenyl)methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B8494063.png)
